[2-(but-3-yn-1-ylsulfanyl)ethyl]diethylamine
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Overview
Description
[2-(but-3-yn-1-ylsulfanyl)ethyl]diethylamine is an organic compound with the molecular formula C10H19NS and a molecular weight of 185.33 g/mol It is characterized by the presence of a butynyl group attached to a sulfanyl group, which is further connected to an ethyl group substituted with diethylamine
Preparation Methods
The synthesis of [2-(but-3-yn-1-ylsulfanyl)ethyl]diethylamine typically involves the reaction of a butynyl halide with a thiol, followed by the addition of diethylamine. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
[2-(but-3-yn-1-ylsulfanyl)ethyl]diethylamine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The butynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2-(but-3-yn-1-ylsulfanyl)ethyl]diethylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(but-3-yn-1-ylsulfanyl)ethyl]diethylamine involves its interaction with molecular targets such as enzymes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The butynyl group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules .
Comparison with Similar Compounds
Similar compounds to [2-(but-3-yn-1-ylsulfanyl)ethyl]diethylamine include:
[2-(but-3-yn-1-ylsulfanyl)ethyl]methylamine: Differing by the substitution of a methyl group instead of diethylamine.
[2-(but-3-yn-1-ylsulfanyl)ethyl]ethylamine: Differing by the substitution of an ethyl group instead of diethylamine.
[2-(but-3-yn-1-ylsulfanyl)ethyl]propylamine:
Properties
CAS No. |
1486996-08-0 |
---|---|
Molecular Formula |
C10H19NS |
Molecular Weight |
185.33 g/mol |
IUPAC Name |
2-but-3-ynylsulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C10H19NS/c1-4-7-9-12-10-8-11(5-2)6-3/h1H,5-10H2,2-3H3 |
InChI Key |
TZPWJESQLNYUQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSCCC#C |
Purity |
95 |
Origin of Product |
United States |
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